Methyl 2-oxotetrahydrofuran-3-carboxylate
Overview
Description
Methyl 2-oxotetrahydrofuran-3-carboxylate is a synthetic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is known for its role in activating the PI3K pathway, a lipid kinase pathway, and has shown potent antiproliferative effects in cancer cell lines and xenografts . This compound is also involved in inhibiting the production of phosphatidylinositol, an important intermediate in the PI3K pathway, leading to tumor cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxotetrahydrofuran-3-carboxylate can be synthesized through various methods. One common method involves the reaction of 2-oxotetrahydrofuran-3-carboxylic acid methyl ester with morpholine-4-carboxamidine hydrobromide in the presence of sodium methylate in methanol under reflux conditions . The reaction is carried out under an inert atmosphere, followed by the addition of acetic acid in methanol and water at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 2-oxotetrahydrofuran-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-oxotetrahydrofuran-3-carboxylate involves the inhibition of phosphatidylinositol production, an important intermediate in the PI3K pathway . This inhibition leads to decreased cyclic AMP synthesis, reduced protein synthesis, and DNA replication, ultimately causing tumor cell apoptosis . The compound targets the PI3K pathway, which plays a crucial role in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxotetrahydrofuran-3-carboxylate: Another compound with similar structural features but different functional groups.
Indole derivatives: Compounds with a similar heterocyclic structure and biological activities.
Uniqueness
Methyl 2-oxotetrahydrofuran-3-carboxylate is unique due to its specific activation of the PI3K pathway and its potent antiproliferative effects in cancer cells . This sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-oxooxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFOCDFPJBIMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311145 | |
Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19406-00-9 | |
Record name | 19406-00-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-oxotetrahydrofuran-3-carboxylate as a chemical building block?
A1: The research paper "New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates" [] highlights the importance of ethyl 2-oxotetrahydrofuran-3-carboxylates, closely related to this compound, as versatile starting materials for various chemical syntheses. While the paper doesn't directly focus on this compound, it implies that similar derivatives with different ester groups (methyl instead of ethyl in this case) can also be valuable building blocks for synthesizing more complex molecules. This is because the presence of the carboxylate group and the cyclic ketone within the structure provides opportunities for various chemical modifications and reactions.
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